5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid: is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenylethoxy group attached to the phenyl ring and a carboxylic acid group at the 3-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Phenylethoxy Intermediate: : The synthesis begins with the preparation of the phenylethoxy intermediate. This is achieved by reacting phenol with 2-bromoethylbenzene in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the phenylethoxy intermediate.
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Coupling with Phenylhydrazine: : The phenylethoxy intermediate is then coupled with phenylhydrazine to form the corresponding hydrazone. This reaction is usually performed in the presence of an acid catalyst such as acetic acid (CH3COOH) under reflux conditions.
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Cyclization to Form Pyrazole: : The hydrazone intermediate undergoes cyclization to form the pyrazole ring. This step is typically carried out using a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
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Introduction of the Carboxylic Acid Group: : The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be achieved through various methods, including the use of carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or by using carboxylating agents like chloroformic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethoxy group, leading to the formation of corresponding phenolic derivatives.
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Reduction: : Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of reduced pyrazole derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole derivatives and alcohols.
Substitution: Various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylate: Similar structure but with a carboxylate ester group.
Uniqueness
The presence of the carboxylic acid group in 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased acidity and the ability to form hydrogen bonds. These properties can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(22)17-12-16(19-20-17)14-6-8-15(9-7-14)23-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWUZFWHVMNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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